- O2-enhanced catalytic activity of gold nanoparticles in selective oxidation of hydrosilanes to silanols, Chemistry Letters, 2015, 44(8), 1062-1064
Cas no 93547-88-7 (Silanol, (1,1-dimethylethyl)diphenyl-)
シラノール、(1,1-ジメチルエチル)ジフェニル-は、有機シリコーン化合物の一種であり、特にシラノール基(Si-OH)とtert-ブチル基、フェニル基を有する構造が特徴です。この化合物は、高い熱安定性と化学的安定性を示し、シリコーン樹脂やゴムの架橋剤として利用されます。また、表面改質剤としても機能し、無機材料との接着性向上や撥水性付与に効果的です。その特異な分子構造により、他のシラノール誘導体と比べて反応性が制御しやすく、精密合成や材料設計において優位性を持ちます。さらに、フェニル基の存在により、紫外線耐性も向上しています。
93547-88-7 structure
Product Name:Silanol, (1,1-dimethylethyl)diphenyl-
CAS番号:93547-88-7
MF:C16H20OSi
メガワット:256.414905548096
CID:752660
PubChem ID:608071
Update Time:2025-08-05
Silanol, (1,1-dimethylethyl)diphenyl- 化学的及び物理的性質
名前と識別子
-
- Silanol, (1,1-dimethylethyl)diphenyl-
- t-BUTYLDIPHENYLSILANOL
- tert-butyl-hydroxy-diphenylsilane
- 1-(1,1-Dimethylethyl)-1,1-diphenylsilanol (ACI)
- Silanol, (1,1-dimethylethyl)diphenyl- (9CI)
- tert-Butyldiphenylsilanol
- DTXSID40345922
- F87603
- tert-Butyl(diphenyl)silanol #
- t-butyldiphenylsilyl mono-alcohol
- 93547-88-7
- CS-0458752
- Diphenyl-t-Butylsilanol
- SCHEMBL152027
- t-Butyl-diphenyl-silanol
- TBDPSOH
-
- インチ: 1S/C16H20OSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3
- InChIKey: UNAYGNMKNYRIHL-UHFFFAOYSA-N
- ほほえんだ: O[Si](C(C)(C)C)(C1C=CC=CC=1)C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 256.128341792g/mol
- どういたいしつりょう: 256.128341792g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
Silanol, (1,1-dimethylethyl)diphenyl- 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1078315-5g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 95% | 5g |
$225 | 2022-11-02 | |
| eNovation Chemicals LLC | Y1078315-25g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 95% | 25g |
$595 | 2022-11-02 | |
| 1PlusChem | 1P006FMP-1g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 98% | 1g |
$35.00 | 2024-04-20 | |
| A2B Chem LLC | AC99393-1g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 98% | 1g |
$35.00 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529419-1g |
Tert-butyldiphenylsilanol |
93547-88-7 | 98% | 1g |
¥331.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529419-5g |
Tert-butyldiphenylsilanol |
93547-88-7 | 98% | 5g |
¥1335.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529419-25g |
Tert-butyldiphenylsilanol |
93547-88-7 | 98% | 25g |
¥4023.00 | 2024-04-24 | |
| A2B Chem LLC | AC99393-5g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 98% | 5g |
$120.00 | 2024-07-18 | |
| A2B Chem LLC | AC99393-25g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 98% | 25g |
$423.00 | 2024-07-18 |
Silanol, (1,1-dimethylethyl)diphenyl- 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Water , Oxygen Catalysts: Gold Solvents: Acetone ; 480 min, 1 atm, 30 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Water , Oxygen Catalysts: Rose Bengal Solvents: Tetrahydrofuran ; 12 h, rt
リファレンス
- Metal-free visible-light-mediated aerobic oxidation of silanes to silanols, Science China: Chemistry, 2018, 61(12), 1594-1599
合成方法 3
はんのうじょうけん
1.1 Solvents: Methanol , Water
リファレンス
- The recycling of organosilyl protecting species used in organic synthesis and the water binding ability of the silanol tert-BuMe2SiOH, Journal of Organometallic Chemistry, 1991, 421(2-3), 171-4
合成方法 4
はんのうじょうけん
1.1 Reagents: Water Catalysts: Iridium(1+), chloro[2-(4,5-dihydro-1H-imidazol-2-yl-κN3)-6-methylpyridine-κN][(1… Solvents: Tetrahydrofuran ; 14 h, rt
リファレンス
- Highly Selective Hydroxylation and Alkoxylation of Silanes: One-Pot Silane Oxidation and Reduction of Aldehydes/Ketones, Organometallics, 2020, 39(1), 165-171
合成方法 5
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether , Methanol , Water ; 24 h, rt
リファレンス
- A 3D Organically Synthesized Porous Carbon Material for Lithium-Ion Batteries, Angewandte Chemie, 2018, 57(37), 11952-11956
合成方法 6
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Eosin Solvents: Acetonitrile , Water ; 36 - 48 h, rt
リファレンス
- Diverse functionalization of hydrosilanes and programmable synthesis of multisubstituted organosilanes enabled by neutral eosin Y photocatalysis, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: THF-d8 ; 1.5 h, 1 atm, rt
リファレンス
- Nonhydrolytic synthesis of silanols by the hydrogenolysis of benzyloxysilanes, Chemistry Letters, 2014, 43(4), 429-431
合成方法 8
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide , 18-Crown-6 Solvents: Dimethyl sulfoxide
リファレンス
- Base promoted preparation of alkenylsilanols from allylsilanes, Chemistry Letters, 1997, (10), 1077-1078
合成方法 9
はんのうじょうけん
1.1 Catalysts: 1-Propanethiol, 3-(trimethoxysilyl)-, polymer with dimethoxydimethylsilane and t… (oxidized) Solvents: Water ; 24 h, 100 °C
リファレンス
- Quantitative Evaluation of the Effect of the Hydrophobicity of the Environment Surrounding Bronsted Acid Sites on Their Catalytic Activity for the Hydrolysis of Organic Molecules, Journal of the American Chemical Society, 2019, 141(4), 1636-1645
合成方法 10
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 2821715-53-9 Solvents: 1,4-Dioxane , Water ; 18 h, rt
リファレンス
- Practical and Selective Bio-Inspired Iron-Catalyzed Oxidation of Si-H Bonds to Diversely Functionalized Organosilanols, ACS Catalysis, 2022, 12(15), 9143-9152
合成方法 11
はんのうじょうけん
1.1 Solvents: Diethyl ether
リファレンス
- Silanol synthesis: reaction of hexaphenylcyclotrisiloxane with organometallic reagents, Journal of Organic Chemistry, 1993, 58(26), 7584-6
合成方法 12
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Diethyl ether , Water ; rt; 45 min, rt
リファレンス
- On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids, Journal of Organic Chemistry, 2023, 88(14), 9853-9869
合成方法 13
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ; 5 h, rt
リファレンス
- Towards Multi-generation Assemblies with Tetraphenylmethane Subunits, Supramolecular Chemistry, 2003, 15(7-8), 495-503
合成方法 14
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether , Methanol , Water ; 24 h, rt
リファレンス
- Silicon-centered chiral siloxy compound for chiral organic optoelectronic material and preparation method thereof, China, , ,
合成方法 15
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether , Methanol , Water ; 24 h, rt
リファレンス
- Catalytic Enantioselective Dehydrogenative Si-O Coupling to Access Chiroptical Silicon-Stereogenic Siloxanes and Alkoxysilanes, Journal of the American Chemical Society, 2021, 143(14), 5301-5307
合成方法 16
はんのうじょうけん
1.1 Catalysts: Ruthenium(1+), (η5-2,4-cyclopentadien-1-yl)(η3-2-propen-1-yl)(2-quinolinecarboxy… Solvents: Methanol
リファレンス
- Ruthenium(1+), (η5-2,4-Cyclopentadien-1-yl)(η3-2-propen-1-yl)(2-quinoline-carboxylato-κN1, κO2)-, Hexafluorophosphate(1-) (1:1)1,2, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-3
合成方法 17
はんのうじょうけん
1.1 Catalysts: Ruthenium(1+), (η5-2,4-cyclopentadien-1-yl)(η3-2-propen-1-yl)(2-quinolinecarboxy… Solvents: Methanol ; 30 min
リファレンス
- Ruthenium(1+),(5-2,4-Cyclopentadien-1-yl)(3-2-propen-1-yl)(2-quinolinecarboxylato-N1,O2)-,Hexafluorophosphate(1) (1:1), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,
合成方法 18
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether , Methanol , Water
リファレンス
- A new fluoridolyzable anchoring linkage for orthogonal solid-phase peptide synthesis: design, preparation, and application of the N-(3 or 4)-[[4-(hydroxymethyl)phenoxy]-tert-butylphenylsilyl]phenyl pentanedioic acid monoamide (Pbs) handle, Journal of Organic Chemistry, 1988, 53(22), 5240-8
合成方法 19
はんのうじょうけん
リファレンス
- An Asymmetric Route to Novel Chiral Cyclohexenones with Spiro-Connected Cyclopentenes. Further Utility of Chiral Bicyclic Thiolactams and the [3,3] Thio-Claisen Products, Journal of Organic Chemistry, 1999, 64(10), 3585-3591
合成方法 20
はんのうじょうけん
1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 15 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
リファレンス
- Catalysis-Based Total Syntheses of Pateamine A and DMDA-Pat A, Journal of the American Chemical Society, 2018, 140(33), 10514-10523
Silanol, (1,1-dimethylethyl)diphenyl- Raw materials
- 2,2,4,4,6,6-Hexakis-phenyl-1,3,5,2,4,6-trioxatrisilinane
- tert-Butyldiphenylsilane
- Benzene, 1,3-bis[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-
- LITHIUM-2-METHYL-2-PROPANIDE
- (1,1-Dimethylethyl)diphenylsilyl 2-propen-1-yl carbonate
- Silane, (1,1-dimethylethyl)diphenyl(phenylmethoxy)-
- (αS)-4-Bromo-α-[[(4-methoxyphenyl)methoxy]methyl]-2-thiazoleethanol
- tert-Butyldiphenylchlorosilane
Silanol, (1,1-dimethylethyl)diphenyl- Preparation Products
Silanol, (1,1-dimethylethyl)diphenyl- 関連文献
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
93547-88-7 (Silanol, (1,1-dimethylethyl)diphenyl-) 関連製品
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量